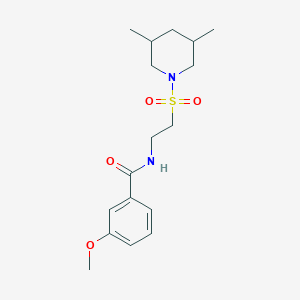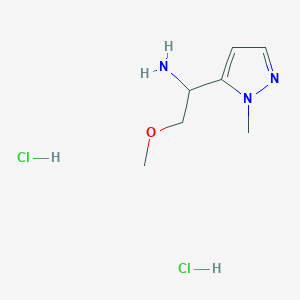
2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride is a chemical compound likely to be of interest in research due to its structural features. While direct research on this compound is scarce, the study of similar compounds provides valuable insights into its potential synthesis, structural characteristics, and chemical behavior.
Synthesis Analysis
The synthesis of related compounds often involves one-pot reactions or multi-step synthesis procedures. For instance, compounds with methoxy and pyrazole groups can be synthesized through reactions involving specific reagents and catalysts under controlled conditions, aiming for high yield and purity (Ünaleroğlu et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride is characterized using techniques like NMR, MS, FTIR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, functional groups, and the overall geometry of the molecule (Ünaleroğlu et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxy and pyrazole groups include substitutions, additions, and cyclizations. These reactions are influenced by the compound’s functional groups and can lead to a variety of products with different properties (Boyle & Jones, 1973).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and for its application in research (Maclaury et al., 1980).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for the compound's storage, handling, and application in various research fields. Studies on related compounds provide insights into potential reactivities and chemical behaviors (Lum et al., 2016).
Aplicaciones Científicas De Investigación
Methoxypyrazines in Grapes and Wine
A significant area of related research involves the study of methoxypyrazines (MPs), particularly their biosynthesis, accumulation, transport, and metabolism in grapes. These compounds are known for imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. The research suggests that high levels of MPs in wine mainly derive from the corresponding grapes. Although the metabolic pathways for MPs biosynthesis in grapes have been proposed, the metabolic intermediates and key enzymes involved remain largely unidentified. This gap in knowledge limits the comprehensive understanding of MPs metabolism and its impact on wine flavor (Lei et al., 2018).
Environmental Estrogens and Methoxychlor
Another area of related research focuses on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity. The metabolism of methoxychlor to its active estrogenic form, HPTE, and its effects on fertility, pregnancy, and development have been extensively studied. This research contributes to understanding the environmental impact of methoxylated compounds and their potential hazards to human health and the ecosystem (Cummings, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-7(3-4-9-10)6(8)5-11-2;;/h3-4,6H,5,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFIYWAXNXGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

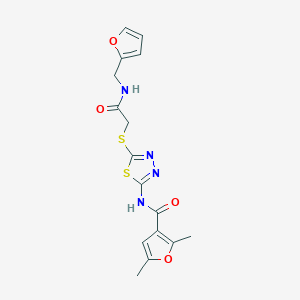
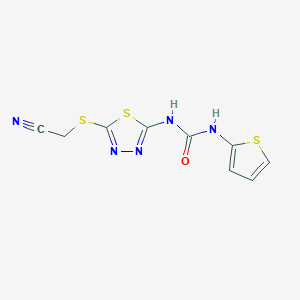


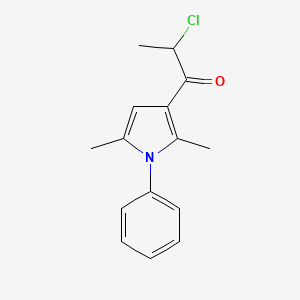

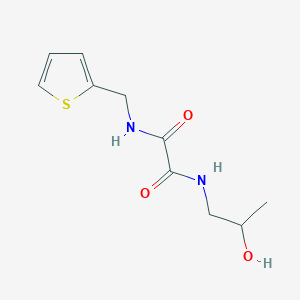
![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
